molecular formula C20H24O5 B12332583 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12332583
M. Wt: 344.4 g/mol
InChI Key: VKOBPNYEJNJXTE-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a prenylated side chain, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves several steps, including the formation of the chromenone core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Chromenone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Hydroxylation: The addition of hydroxyl groups may be carried out using oxidizing agents such as hydrogen peroxide or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl group or other reducible sites within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring or the prenyl side chain.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Substitution Reagents: Halogens, alkylating agents, etc.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding and other interactions with biological molecules, while the prenylated side chain may enhance its lipophilicity and membrane permeability. These properties contribute to its potential biological activities and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Genistein: 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one

    Hesperetin: 5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chroman-4-one

Uniqueness

5,7-Dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific combination of hydroxyl groups and a prenylated side chain, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C20H24O5/c1-11(2)3-8-14-16(22)9-17-18(19(14)23)20(24)15(10-25-17)12-4-6-13(21)7-5-12/h3-7,10,14,16-19,21-23H,8-9H2,1-2H3

InChI Key

VKOBPNYEJNJXTE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O)C

Origin of Product

United States

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